molecular formula C16H21N3O3S2 B11166169 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

Cat. No.: B11166169
M. Wt: 367.5 g/mol
InChI Key: BZYQZSHZGZIJQN-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide is a synthetic organic compound belonging to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and pain pathways, contributing to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide can be compared with other thiadiazole derivatives such as:

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their biological activities and applications. N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylmethanesulfonylpropanamide is unique due to its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H21N3O3S2/c1-16(2,3)14-18-19-15(23-14)17-13(20)9-10-24(21,22)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19,20)

InChI Key

BZYQZSHZGZIJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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